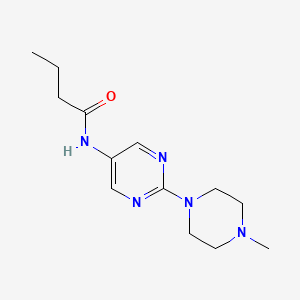

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide” is a chemical compound with diverse applications in scientific research. It is related to the class of organic compounds known as phenylpiperazines .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel synthesis of imatinib and its intermediates has been described, where N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, obtained from 2-(methylsulfonyl)-4-(3-pyridyl)pyrimidine via nucleophilic substitution, was reduced by N2H4·H2O/FeCl3·6H2O/C in 92% yield .Molecular Structure Analysis

The molecular structure of related compounds has been studied. For example, in the case of “N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4 …”, two pyridylpyrimidine fragments take part in stacking interactions with the interplanar distance between their parallel mean planes as short as 3.5 Å .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been explored. For instance, new carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, “2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid” is a solid compound with an empirical formula of C9H15BN4O2 and a molecular weight of 222.05 .科学的研究の応用

Leukemia Treatment

“N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide” is structurally similar to Imatinib, one of the most used therapeutic agents to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases, enzymes that can transfer a phosphate group from ATP to a protein in a cell . It’s possible that “N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide” could have similar properties.

Acetylcholinesterase Inhibition

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, which are structurally similar to “N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide”, have been synthesized and tested as acetylcholinesterase inhibitors (AChEIs) . These compounds could be used in the treatment of Alzheimer’s disease (AD), as AChEIs can temporarily relieve symptoms and reduce memory impairment .

Potential Use in Non-Small Cell Lung Cancer (NSCLC) Treatment

The compound is structurally similar to a series of 1,3,5-triazine derivatives, which have been identified as potent and selective Anaplastic lymphoma kinase (ALK) inhibitors . ALK is a validated therapeutic target for treating echinoderm microtubule-associated protein-like 4 (EML4)-ALK positive non-small cell lung cancer (NSCLC) .

作用機序

Target of Action

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide is a complex compound that interacts with various targets within the cell. The primary targets of this compound are tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This action plays a significant role in various cellular processes, including cell signaling, growth, and division .

Mode of Action

The interaction of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide with its targets involves a specific binding to the inactive Abelson tyrosine kinase domain. This binding is facilitated by numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The binding of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide to these targets inhibits the activity of tyrosine kinases, thereby disrupting the phosphorylation process .

Biochemical Pathways

The inhibition of tyrosine kinases by N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide affects several biochemical pathways. These pathways are primarily involved in cell signaling, growth, and division . The disruption of these pathways can lead to the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death .

Result of Action

The molecular and cellular effects of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide’s action primarily involve the inhibition of cell proliferation and the induction of apoptosis . By inhibiting the activity of tyrosine kinases, this compound disrupts cell signaling pathways, leading to the cessation of cell growth and division .

Safety and Hazards

特性

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O/c1-3-4-12(19)16-11-9-14-13(15-10-11)18-7-5-17(2)6-8-18/h9-10H,3-8H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCQCIHBMYJRRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)cyclohexanecarboxamide](/img/structure/B2512054.png)

![6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2512068.png)

![2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2512070.png)

![5-(furan-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2512071.png)

![3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2512074.png)

![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2512075.png)

![2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2512076.png)

![3-Chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine](/img/structure/B2512077.png)